molecular formula C13H16ClNS B3078317 Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride CAS No. 1050420-44-4

Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride

Cat. No.: B3078317
CAS No.: 1050420-44-4
M. Wt: 253.79 g/mol
InChI Key: FDYKHSZDSVJIAS-UHFFFAOYSA-N
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Description

Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride is a substituted benzylamine derivative featuring a thiophene ring substituted with a methyl group at position 3 and a methylene-linked amine group at position 2. This compound is structurally characterized by a benzyl group attached to a secondary amine, which is further connected to a 3-methylthiophen-2-ylmethyl moiety. The compound is synthesized via N-alkylation reactions, as part of a broader effort to explore structural analogs with varied aromatic and heterocyclic substituents .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS.ClH/c1-11-7-8-15-13(11)10-14-9-12-5-3-2-4-6-12;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYKHSZDSVJIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of benzylamine with 3-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The primary amine group in this compound participates in nucleophilic substitution reactions, particularly under basic conditions. For example:

  • Reaction with Alkyl Halides :
    Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride can undergo alkylation with brominated heterocycles (e.g., 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine) in the presence of a base such as diisopropylethylamine. This reaction proceeds at 80°C in isopropyl alcohol, yielding substituted pyrazolo-pyrimidine derivatives with 92% efficiency .

Reaction ComponentConditionsYield
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine80°C, 16h, isopropyl alcohol, DIPEA92%

Acylation Reactions

The amine group reacts with acylating agents to form amides. For instance:

  • Coupling with Carboxylic Acids :
    When treated with activated carboxylic acids (e.g., 5-bromo-7-chloroindole-2-carboxylic acid) in the presence of PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate), the compound forms stable amides at room temperature in DMF. This method avoids racemization and achieves near-quantitative yields .

SubstrateCoupling AgentSolventYield
5-Bromo-7-chloroindole-2-carboxylic acidPyBroPDMF>95%

Catalytic Hydrogenation

The benzyl group can be removed via hydrogenolysis under catalytic hydrogenation conditions:

  • Deprotection :
    Using palladium on carbon (Pd/C) in methanol under hydrogen gas, the benzyl group is cleaved to yield the free amine (3-methylthiophen-2-ylmethylamine hydrochloride). This reaction proceeds quantitatively at 40°C .

CatalystTemperatureSolventYield
Pd/C40°CMethanol100%

Reductive Amination

The compound can be synthesized via reductive amination of 3-methylthiophene-2-carbaldehyde with benzylamine. Sodium borohydride (NaBH₄) serves as the reducing agent, achieving moderate yields :

AldehydeAmineReducing AgentYield
3-Methylthiophene-2-carbaldehydeBenzylamineNaBH₄60–70%

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation in basic media, regenerating the free amine. For example:

  • Neutralization with NaOH :
    Treatment with aqueous sodium hydroxide releases the free base, which can be extracted into organic solvents like dichloromethane .

Complexation with Metals

The thiophene sulfur and amine nitrogen atoms act as ligands for transition metals. For instance:

Stability Under Acidic Conditions

The compound is stable in hydrochloric acid but undergoes decomposition in strongly oxidizing acids (e.g., nitric acid), leading to sulfoxide or sulfone derivatives .

Table 2: Reaction Conditions for Common Transformations

ReactionTemperatureSolventCatalyst/Base
Alkylation80°CIsopropyl alcoholDiisopropylethylamine
Catalytic Hydrogenation40°CMethanolPd/C
Acylation20°CDMFPyBroP

Scientific Research Applications

Chemistry

In the field of chemistry, Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds that may exhibit interesting properties.

Biology

The compound has shown potential in biological research , particularly as a ligand in enzyme interactions and receptor binding studies. Its imidazole-like properties allow it to interact with various biological targets, making it valuable in drug discovery efforts.

  • Mechanism of Action : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential . Studies have indicated that compounds containing thiophene rings often display significant biological activities, including anticonvulsant effects.

  • Case Studies : Research has highlighted the efficacy of related compounds in treating epilepsy, with some derivatives demonstrating superior activity compared to established antiepileptic drugs like valproic acid and ethosuximide .
CompoundActivityReference
Benzyl[(3-methylthiophen-2-yl)methyl]amineAnticonvulsant potential
TiagabineGABA reuptake inhibitor

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific electronic or optical properties due to the presence of the thiophene ring. Its unique characteristics make it suitable for various applications in organic electronics and materials science.

Mechanism of Action

The mechanism of action of Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogs

The compound’s structural analogs primarily differ in the substituents attached to the amine and thiophene moieties. Below is a comparative analysis with selected analogs from peer-reviewed studies and commercial sources:

Compound Name Substituents (B Group) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
Benzyl[(3-methylthiophen-2-yl)methyl]amine HCl 3-methylthiophen-2-ylmethyl C₁₄H₁₈ClNS* ~267.8* Synthetic intermediate; structural analog in pharmacological studies
(3-methylphenyl)methylamine HCl Thiophen-2-ylmethyl, 3-methylphenyl C₁₃H₁₆ClNS 253.79 Commercial availability; similar amine hydrochloride structure
Bederocin (INN: Antibacterial agent) 4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl C₂₀H₂₁BrFN₃OS 450.40 Antibacterial activity; complex thiophene substitution
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine HCl 4-benzyloxyphenyl, butyl C₁₉H₂₅ClNO 328.86 Supplier-listed compound; aryl-alkyl amine derivative

*Calculated based on structural similarity to .

Structural and Functional Insights

Thiophene Substitution Effects: The 3-methylthiophen-2-ylmethyl group in the target compound introduces steric and electronic effects distinct from simpler thiophene derivatives (e.g., thiophen-2-ylmethyl in ). In contrast, Bederocin () features a bromo-fluoroethenyl substituent on the thiophene ring, which significantly increases molecular complexity and antibacterial efficacy. This highlights the role of electronegative substituents in modulating biological activity.

Amine Group Variations :

  • The benzylamine core is shared across analogs, but substituents like butyl () or tert-butyl () alter solubility and steric bulk. For instance, {[4-(benzyloxy)phenyl]methyl}(butyl)amine HCl () has a higher molar mass (328.86 g/mol) due to the extended alkyl chain, which may reduce aqueous solubility compared to the target compound.

Synthetic Pathways :

  • The target compound and its analogs (e.g., 22a-g in ) are synthesized via N-alkylation or Suzuki coupling, suggesting shared reactivity profiles. However, the 3-methylthiophen-2-yl group may require tailored reaction conditions to avoid steric hindrance during synthesis .

Biological Activity

Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H15NS·HCl
  • Molecular Weight : 255.79 g/mol
  • SMILES Notation : Cc1ccsc1CNCc2ccccc2.Cl
  • H Bond Donor/Acceptor : 1/1

Research indicates that compounds containing thiophene moieties, such as this compound, may interact with various biological targets, including:

  • Voltage-sensitive sodium channels : These channels play a crucial role in neuronal excitability and are implicated in pain pathways. Compounds similar to benzyl[(3-methylthiophen-2-yl)methyl]amine have shown moderate inhibition of these channels, suggesting a potential role in pain management .
  • TRPV1 Receptor : This receptor is involved in pain perception and inflammation. The affinity for TRPV1 has been evaluated for related compounds, indicating a possible mechanism for analgesic effects .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of benzyl[(3-methylthiophen-2-yl)methyl]amine exhibit significant anticonvulsant properties. In a series of tests conducted on mice, certain compounds showed the ability to protect against seizures effectively:

CompoundMES Test Protection (%)6 Hz Test Protection (%)
Compound 475%75%
Compound 950%100%
Compound 3-100%

The results indicate that these compounds could be promising candidates for the treatment of epilepsy and other seizure disorders .

Antinociceptive Activity

The antinociceptive effects of this compound were evaluated using hot plate and writhing tests. Compounds showed varying degrees of effectiveness in reducing pain responses:

Test TypeCompound TestedPain Reduction (%)
Hot Plate TestCompound 4Significant
Writhing TestCompound 9Moderate

These findings suggest that this compound may have applications in managing neuropathic pain .

Study on Anticancer Activity

A study explored the anticancer potential of compounds related to benzyl[(3-methylthiophen-2-yl)methyl]amine. The results indicated that these compounds could inhibit the proliferation of cancer cells through apoptosis induction. Notably, modifications to the thiophene ring enhanced the cytotoxicity against various cancer cell lines .

Safety and Toxicology

Toxicological assessments revealed that while some derivatives exhibited promising biological activities, they also required careful evaluation regarding their safety profiles. Hepatotoxicity assessments were conducted on HepG2 cells, highlighting the need for further research into the long-term effects of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via alkylation of amines with appropriate electrophiles. For example, reacting 3-methylthiophen-2-ylmethyl chloride with benzylamine under basic conditions (e.g., NaOH in anhydrous THF) to form the secondary amine, followed by hydrochloride salt formation using HCl gas or concentrated HCl in a polar solvent. Reductive amination may also be employed using reducing agents like sodium cyanoborohydride under controlled pH .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the benzyl group, thiophene ring, and methyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via the SHELX system) is widely used for refining crystal structures, especially for resolving stereochemistry .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in a cool, dry place away from oxidizers and acids. Hydrochloride salts are hygroscopic; use desiccants in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR, and X-ray diffraction) to confirm bond connectivity and functional groups.
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in stereochemistry or hydrogen bonding networks. For example, if NMR suggests multiple conformers, single-crystal X-ray data can identify the dominant solid-state conformation .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., NMR chemical shifts) to validate assignments .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Adjust stoichiometry (e.g., excess benzylamine to favor mono-alkylation) and temperature (lower temps reduce side reactions).
  • Protecting Groups : Temporarily protect reactive sites (e.g., thiophene sulfur) to prevent undesired electrophilic substitutions.
  • Purification Techniques : Use column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure hydrochloride salt .

Q. How can the compound’s conformation in the solid-state be determined?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a saturated solution (e.g., in methanol). Collect diffraction data and refine using SHELXL. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks.
  • Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic transitions that affect conformational stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride
Reactant of Route 2
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Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride

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